molecular formula C14H11N3O3 B12343742 |A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide

|A-(Hydroxyimino)-|A-oxo-N-3-pyridinylbenzenepropanamide

Cat. No.: B12343742
M. Wt: 269.25 g/mol
InChI Key: IOANWMZLHZTYNR-OUKQBFOZSA-N
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Description

2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide is an organic compound that features a unique combination of functional groups, including an oxime, a ketone, and an amide. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxime group may form hydrogen bonds with active sites, while the ketone and amide groups could participate in various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide is unique due to its combination of an oxime, ketone, and amide functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

(E)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19)/b13-12+

InChI Key

IOANWMZLHZTYNR-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=O)NC2=CN=CC=C2)\N=O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O

Origin of Product

United States

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